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Compound of Interest

Compound Name: (5-Aminopyridin-3-yl)boronic acid

Cat. No.: B591737 Get Quote

An In-Depth Technical Guide to (5-Aminopyridin-3-yl)boronic acid: Synthesis, Properties,

and Applications

Abstract
(5-Aminopyridin-3-yl)boronic acid (CAS No. 1169748-84-8) has emerged as a cornerstone

building block in modern medicinal chemistry. Its unique trifunctional nature—a nucleophilic

amino group, a metal-reactive boronic acid, and the inherent electronic properties of a pyridine

ring—renders it an invaluable synthon for constructing complex molecular architectures. This

guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical

applications, with a focus on its role in the development of kinase inhibitors. The methodologies

presented are grounded in established chemical principles, offering researchers a

comprehensive resource for leveraging this versatile reagent in drug discovery and

development programs.

Physicochemical Properties and Structural Analysis
(5-Aminopyridin-3-yl)boronic acid is a solid at room temperature, valued for its utility in

palladium-catalyzed cross-coupling reactions.[1][2][3] The pyridine nitrogen and the exocyclic

amino group enhance its polarity and can participate in hydrogen bonding, influencing its

solubility and interactions with biological targets.[1]

Like other boronic acids, it is a Lewis acid capable of reversibly forming tetrahedral boronate

complexes with diols.[1] In aqueous media, it exists in equilibrium between a neutral, trigonal
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planar form and an anionic, tetrahedral boronate form, a property that is fundamental to its

mechanism in Suzuki-Miyaura coupling.[4]

Property Data Reference

CAS Number 1169748-84-8 [5]

Molecular Formula C₅H₇BN₂O₂ [2]

Molecular Weight 137.93 g/mol [2]

Appearance Solid [2]

Synonyms

3-Aminopyridine-5-boronic

acid, B-(5-Amino-3-

pyridinyl)boronic acid

[1]

Stability and Handling:

(5-Aminopyridin-3-yl)boronic acid should be stored in a cool, dark place under an inert

atmosphere (e.g., argon or nitrogen) to prevent degradation.[6] Boronic acids can be

susceptible to protodeboronation, especially under harsh acidic or basic conditions, and

oxidative decomposition. Proper handling in an inert environment is recommended for

quantitative applications.

Caption: Equilibrium of boronic acid in aqueous base.

(Note: The images in the DOT script are placeholders and would be replaced with actual

chemical structure images in a live environment.)

Synthesis Methodologies
The most practical and widely adopted route to (5-Aminopyridin-3-yl)boronic acid involves a

two-step sequence: first, the synthesis of a halogenated precursor, followed by a palladium-

catalyzed borylation.

Step 1: Synthesis of the Key Precursor, 3-Amino-5-
bromopyridine
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The precursor 3-Amino-5-bromopyridine (CAS No. 13535-01-8) is a critical intermediate.[7] It

can be efficiently synthesized via a Hofmann rearrangement of 5-bromonicotinamide. This

method is advantageous due to the commercial availability of the starting material and the

robust nature of the reaction.

Experimental Protocol: Synthesis of 3-Amino-5-bromopyridine[5]

Reagent Preparation: Prepare a solution of sodium hydroxide (31.8 g, 0.79 mol) in 340 mL of

water and cool in an ice bath. Cautiously add bromine (40.7 g, 0.255 mol) to the cold NaOH

solution with stirring to form a sodium hypobromite solution.

Reaction Initiation: To the pre-cooled hypobromite solution, add 5-bromonicotinamide (42.0

g, 0.209 mol) in portions, ensuring the temperature remains low.

Heating: After the addition is complete, allow the reaction mixture to warm to room

temperature, then heat at 70 °C for 1 hour. The reaction progress can be monitored by TLC.

Work-up: Cool the resulting suspension to room temperature. Extract the aqueous phase

with a suitable organic solvent (e.g., three times with a 1:1 mixture of THF and tert-butyl

methyl ether).

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter,

and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography (e.g., eluting with

heptane/ethyl acetate) to yield 3-amino-5-bromopyridine as a solid.

Step 2: Palladium-Catalyzed Miyaura Borylation
With the brominated precursor in hand, the boronic acid is installed via a Miyaura borylation

reaction. This reaction utilizes a palladium catalyst to couple the aryl bromide with a diboron

reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄).[6][8]
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Caption: Catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of (5-Aminopyridin-3-yl)boronic acid (Representative)[6][9]

Inert Atmosphere: To an oven-dried Schlenk flask, add 3-amino-5-bromopyridine (1.0 eq),

bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

Solvent and Degassing: Add a suitable anhydrous solvent (e.g., 1,4-dioxane or DMSO).

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
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Catalyst Addition: Add the palladium catalyst, such as [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), to the mixture

under a positive pressure of inert gas.

Reaction: Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the

starting material is consumed.

Work-up (Pinacol Ester): Cool the reaction to room temperature, dilute with ethyl acetate,

and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄,

and concentrate in vacuo. The crude product is the pinacol ester, which can be purified by

chromatography.

Hydrolysis to Boronic Acid: To obtain the free boronic acid, the crude pinacol ester is

hydrolyzed. Dissolve the ester in a solvent mixture (e.g., acetone/water), add an acid (e.g.,

HCl), and stir until deprotection is complete. The boronic acid can then be isolated by

adjusting the pH, extraction, and crystallization.

Core Application: Suzuki-Miyaura Cross-Coupling in
Kinase Inhibitor Synthesis
The paramount application of (5-Aminopyridin-3-yl)boronic acid is as a coupling partner in

the Suzuki-Miyaura reaction to form C-C bonds.[10] This transformation is a workhorse in drug

discovery, enabling the efficient synthesis of biaryl and hetero-biaryl scaffolds.

Case Study: Synthesis of Interleukin-1 Receptor-
Associated Kinase 4 (IRAK4) Inhibitors
IRAK4 is a critical serine/threonine kinase in the innate immune signaling pathway, making it a

high-value target for treating inflammatory diseases.[11] Numerous patents and publications

describe the synthesis of potent IRAK4 inhibitors where (5-Aminopyridin-3-yl)boronic acid is

used to install the 5-aminopyridin-3-yl hinge-binding motif.[11]
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Caption: Workflow for Suzuki coupling in IRAK4 inhibitor synthesis.

Experimental Protocol: Suzuki Coupling for an IRAK4 Inhibitor Scaffold (Representative)[11]

Setup: In a microwave vial or Schlenk tube, combine the heteroaryl bromide (e.g., a

substituted 5-bromo-2,4-diaminopyrimidine, 1.0 eq), (5-Aminopyridin-3-yl)boronic acid
(1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.5 eq).
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Solvent and Catalyst: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1

v/v). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq).

Reaction: Seal the vessel and heat the mixture, either conventionally (e.g., 100 °C overnight)

or using microwave irradiation (e.g., 120 °C for 30 minutes), until the reaction is complete as

determined by LC-MS.

Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting

crude product by preparative HPLC or flash column chromatography to yield the final

coupled product.

Conclusion
(5-Aminopyridin-3-yl)boronic acid stands out as a highly valuable and versatile reagent in

the medicinal chemist's toolbox. Its straightforward synthesis from readily available precursors

and its reliable performance in the Suzuki-Miyaura cross-coupling reaction make it an

indispensable component for the rapid assembly of complex, biologically active molecules. As

demonstrated by its frequent use in the synthesis of kinase inhibitors like those targeting

IRAK4, this building block provides a direct route to privileged structures in drug discovery,

underscoring its continued importance in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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